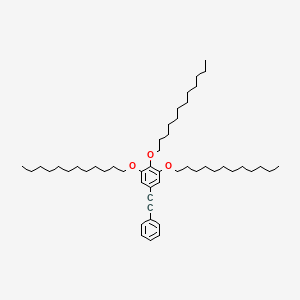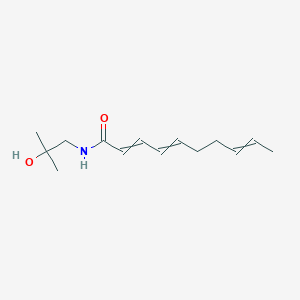
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide: is an organic compound with the molecular formula C14H23NO2 It is characterized by the presence of a hydroxyl group, a methyl group, and a trienamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide typically involves the reaction of deca-2,4,8-trienoic acid with 2-amino-2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Deca-2,4,8-trienoic acid and 2-amino-2-methylpropanol.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A suitable solvent, such as dichloromethane or ethanol, is used to dissolve the reactants.
Catalysts: A catalyst, such as a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 25-40°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone derivative.
Reduction: The trienamide structure can be reduced to form a saturated amide, which may alter the compound’s properties.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions. The reaction conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehyde or ketone derivatives.
Reduction: Saturated amide derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and trienamide structure allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, leading to various effects such as inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide can be compared with other similar compounds, such as:
N-(2-methylpropyl)deca-2,4,8-trienamide: Lacks the hydroxyl group, which may result in different chemical and biological properties.
N-(2-hydroxyethyl)deca-2,4,8-trienamide: Contains a different substituent on the amide nitrogen, which can affect its reactivity and interactions.
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-tetradecatrienamide: Has a longer carbon chain, which may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
652970-06-4 |
|---|---|
分子式 |
C14H23NO2 |
分子量 |
237.34 g/mol |
IUPAC 名称 |
N-(2-hydroxy-2-methylpropyl)deca-2,4,8-trienamide |
InChI |
InChI=1S/C14H23NO2/c1-4-5-6-7-8-9-10-11-13(16)15-12-14(2,3)17/h4-5,8-11,17H,6-7,12H2,1-3H3,(H,15,16) |
InChI 键 |
KRXMKDJMCOBXDD-UHFFFAOYSA-N |
规范 SMILES |
CC=CCCC=CC=CC(=O)NCC(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


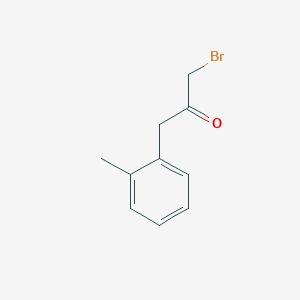

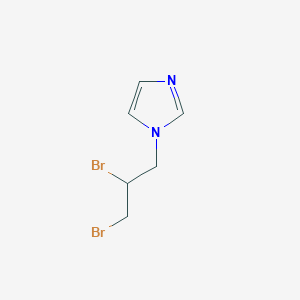
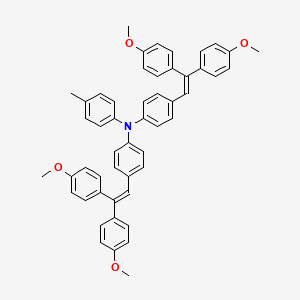
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)

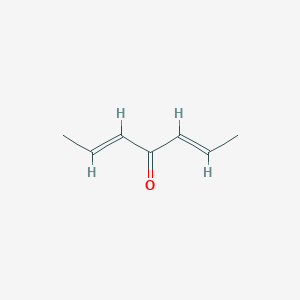
![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
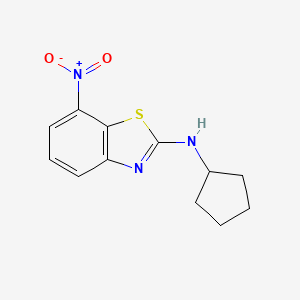

![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)
